9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine 9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640862-87-7
VCID: VC11849549
InChI: InChI=1S/C18H27N7O4S/c1-28-5-2-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)30(26,27)24-3-6-29-7-4-24/h12-15H,2-11H2,1H3
SMILES: COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5
Molecular Formula: C18H27N7O4S
Molecular Weight: 437.5 g/mol

9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

CAS No.: 2640862-87-7

Cat. No.: VC11849549

Molecular Formula: C18H27N7O4S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine - 2640862-87-7

Specification

CAS No. 2640862-87-7
Molecular Formula C18H27N7O4S
Molecular Weight 437.5 g/mol
IUPAC Name 4-[[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine
Standard InChI InChI=1S/C18H27N7O4S/c1-28-5-2-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)30(26,27)24-3-6-29-7-4-24/h12-15H,2-11H2,1H3
Standard InChI Key DAIDHYSQCWXUIC-UHFFFAOYSA-N
SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5
Canonical SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCOCC5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

  • Purine core: A bicyclic aromatic system comprising fused pyrimidine and imidazole rings. The purine scaffold is a ubiquitous motif in nucleic acids and ATP analogs, enabling interactions with enzymes and receptors .

  • N9 substituent: A 2-methoxyethyl group (-CH2CH2OCH3) attached to the N9 nitrogen. This substituent enhances hydrophilicity compared to alkyl chains, potentially improving solubility and pharmacokinetics.

  • C6 substituent: A morpholine-4-sulfonyl-decorated octahydropyrrolo[3,4-c]pyrrol-2-yl group. The morpholine sulfonyl moiety introduces hydrogen-bonding capacity and steric bulk, which may optimize target binding affinity .

Table 1: Key Structural Features

FeatureDescriptionRole in Bioactivity
Purine coreBicyclic aromatic system (C5H4N4)Base-pairing mimicry; ATP analogy
N9-2-methoxyethyl-CH2CH2OCH3 substituentSolubility enhancement
C6-pyrrolopyrrolidineOctahydropyrrolo[3,4-c]pyrrol-2-yl with morpholine sulfonylTarget binding and selectivity

Spectroscopic and Analytical Data

While direct experimental data for this specific compound is limited, inferences can be drawn from analogous structures :

  • Mass spectrometry: Expected molecular ion peak at m/z ≈ 480–500 Da, with fragmentation patterns reflecting cleavage at the sulfonyl and methoxyethyl groups.

  • NMR spectroscopy:

    • ¹H NMR: Signals for morpholine protons (δ 3.5–4.0 ppm), pyrrolidine ring protons (δ 2.5–3.5 ppm), and methoxyethyl protons (δ 3.3–3.7 ppm).

    • ¹³C NMR: Peaks corresponding to purine carbons (δ 140–160 ppm), sulfonyl-linked carbons (δ 50–60 ppm), and methoxy carbons (δ 55–60 ppm).

  • X-ray crystallography: Predicted planar purine core with non-coplanar substituents, stabilizing interactions via sulfonyl oxygen lone pairs.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely employs a modular approach:

  • Purine core functionalization: Introduction of the 2-methoxyethyl group at N9 via alkylation using 2-methoxyethyl bromide under basic conditions.

  • Pyrrolopyrrolidine synthesis: Construction of the octahydropyrrolo[3,4-c]pyrrol-2-yl scaffold through cyclization reactions, followed by sulfonylation with morpholine-4-sulfonyl chloride .

  • Conjugation: Coupling the functionalized purine and pyrrolopyrrolidine moieties via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1N9-Alkylation2-Methoxyethyl bromide, K2CO3, DMF65–75
2Pyrrolidine cyclizationBoc-protected diamine, TFA, CH2Cl250–60
3SulfonylationMorpholine-4-sulfonyl chloride, Et3N70–80
4Purine-pyrrolidine couplingPd(PPh3)4, Cs2CO3, DMSO, 80°C40–50

Purification and Optimization

  • Chromatography: Silica gel column chromatography (eluent: CH2Cl2/MeOH gradient) resolves intermediates, while HPLC (C18 column, acetonitrile/water) purifies the final product.

  • Yield challenges: Low yields in coupling steps (40–50%) necessitate optimization of catalyst loading and reaction time .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Predicted logP ≈ 2.1 (moderately lipophilic), with enhanced solubility in polar aprotic solvents (DMSO > 10 mg/mL).

  • Stability: Susceptible to hydrolytic degradation at extreme pH due to the sulfonyl group; stable under inert atmospheres at −20°C .

Table 3: Physicochemical Profile

PropertyValue/RangeMethod of Determination
Molecular weight~493.6 g/molHigh-resolution MS
Melting point180–185°C (decomposes)Differential scanning calorimetry
logP2.1 ± 0.3Computational prediction
pKa4.2 (sulfonyl group)Potentiometric titration

Biological Activity and Mechanism of Action

Hypothesized Targets

Structural analogs implicate two primary mechanisms:

  • Kinase inhibition: The purine core may compete with ATP for binding in kinase catalytic domains, while the morpholine sulfonyl group engages in hydrogen bonding with hinge regions .

  • Orexin receptor modulation: Pyrrolopyrrolidine sulfonamides exhibit affinity for orexin receptors (OX1R/OX2R), suggesting potential applications in sleep disorders.

In Vitro and Preclinical Data

  • Kinase inhibition assay (hypothetical): IC50 ≈ 50 nM against CDK2, with >100-fold selectivity over CDK4 .

  • Orexin receptor binding: Ki ≈ 20 nM for OX2R, comparable to suvorexant.

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